N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11046726
InChI: InChI=1S/C14H10Cl2N2O3/c15-10-5-6-12(11(16)8-10)17-14(19)7-9-3-1-2-4-13(9)18(20)21/h1-6,8H,7H2,(H,17,19)
SMILES: C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Molecular Formula: C14H10Cl2N2O3
Molecular Weight: 325.1 g/mol

N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC11046726

Molecular Formula: C14H10Cl2N2O3

Molecular Weight: 325.1 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide -

Specification

Molecular Formula C14H10Cl2N2O3
Molecular Weight 325.1 g/mol
IUPAC Name N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide
Standard InChI InChI=1S/C14H10Cl2N2O3/c15-10-5-6-12(11(16)8-10)17-14(19)7-9-3-1-2-4-13(9)18(20)21/h1-6,8H,7H2,(H,17,19)
Standard InChI Key TZDVRRQFYUCPHN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular formula of N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide is C₁₄H₁₀Cl₂N₂O₃, with a molecular weight of 333.15 g/mol. Its structure comprises two aromatic rings: a 2,4-dichlorophenyl group bonded to the acetamide nitrogen and a 2-nitrophenyl group attached to the adjacent methylene carbon. The nitro (-NO₂) and chloro (-Cl) substituents introduce significant electron-withdrawing effects, influencing the compound’s reactivity, solubility, and intermolecular interactions .

The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the nitro group may participate in hydrogen bonding or π-π stacking interactions, as observed in structurally similar acetamides . Comparative analysis with N-[(2,4-dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide (CAS 1119450-66-6), a related compound, reveals that positional isomerism significantly alters electronic distribution and steric effects . For instance, the 2-nitro substitution in the title compound likely increases steric hindrance near the acetamide backbone compared to its 3-nitro analog.

Synthetic Methodologies

General Acetamide Synthesis Strategies

The synthesis of N-aryl acetamides typically involves acylation reactions between aniline derivatives and acetylating agents. A patent describing the production of 4-substituted 2-[2-oxo-1-pyrrolidinyl]acetamide outlines a two-step process:

  • N-Alkylation: Reacting 2-aminobutanamides with 4-halobutanoic acid derivatives in organic solvents (e.g., toluene) catalyzed by triethylamine .

  • Cyclization: Facilitating ring closure using catalysts like tetrabutylammonium bromide (TBAB) under mild conditions .

For the title compound, a plausible route involves:

  • Step 1: Condensation of 2,4-dichloroaniline with 2-(2-nitrophenyl)acetyl chloride in anhydrous 1,4-dioxane.

  • Step 2: Neutralization with hydrochloric acid to precipitate the product, followed by recrystallization .

Optimization Challenges

Key challenges include minimizing hydrolysis of the nitro group under acidic or basic conditions and achieving regioselectivity in the acylation step. The use of aprotic solvents (e.g., acetonitrile) and low temperatures (<50°C) could suppress side reactions .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight333.15 g/molCalculated
LogP (Partition Coefficient)~2.8 (estimated)Similar to
SolubilityLow in water; soluble in DMSO, DMFInferred from
Melting PointNot reported

The logP value suggests moderate lipophilicity, aligning with trends observed in dichlorophenyl- and nitrophenyl-containing acetamides . The nitro group’s electron-withdrawing nature likely reduces basicity at the amide nitrogen, decreasing aqueous solubility compared to non-nitrated analogs .

Crystallographic and Spectroscopic Insights

While no crystal structure exists for the title compound, analogous molecules exhibit hydrogen-bonded networks and C–H···π interactions. For instance, N-phenyl-2-(phenylsulfanyl)acetamide forms chains via N–H···O hydrogen bonds, which stabilize its crystal lattice . The title compound’s nitro and chloro substituents may promote similar intermolecular interactions, potentially leading to a high-melting, crystalline solid.

1H NMR Predictions:

  • δ 3.8–4.2 ppm: Acetamide methylene protons (-CH₂CO-).

  • δ 7.2–8.1 ppm: Aromatic protons from dichlorophenyl and nitrophenyl groups .

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